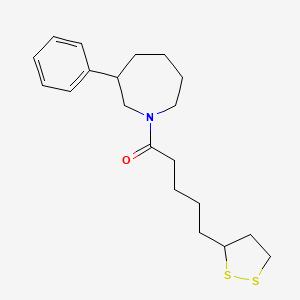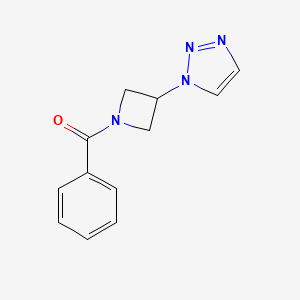![molecular formula C19H19N3OS B6425295 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole CAS No. 2034428-25-4](/img/structure/B6425295.png)
3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole (TPCA-1) is an indole-based compound with potential medicinal properties. It has been studied extensively in the last few years, and has been found to have a range of applications in medical research.
科学的研究の応用
3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole has been studied extensively as a potential therapeutic agent for a range of diseases, including cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-cancer activity, and has been found to be effective in the treatment of a range of cancers, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and anti-oxidant properties, and has been found to be effective in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Furthermore, it has been found to have neuroprotective effects, and has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
作用機序
The exact mechanism of action of 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been found to reduce inflammation and oxidative stress, and to have anti-cancer effects.
Biochemical and Physiological Effects
3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of COX-2 and 5-LOX, which has been found to reduce inflammation and oxidative stress. Furthermore, it has been found to have anti-cancer effects, and has been found to be effective in the treatment of a range of cancers. In addition, it has been found to have neuroprotective effects, and has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole in lab experiments is its low toxicity. It has been found to be non-toxic in animal models, and has been found to be safe for use in humans. Furthermore, it is relatively easy to synthesize, and can be readily obtained from commercial sources. However, there are some limitations to its use in lab experiments. For example, it has a relatively short half-life, which may limit its effectiveness in long-term studies. In addition, it has not been studied extensively in humans, so its efficacy in humans is still unknown.
将来の方向性
There are a number of potential future directions for research into 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole. One potential direction is to further study its mechanism of action, in order to better understand the biochemical and physiological effects it has on the body. In addition, further studies into its efficacy in humans are needed, in order to determine its potential as a therapeutic agent. Furthermore, further research into its potential applications in the treatment of a range of diseases, such as cancer, inflammation, and neurodegenerative diseases, is needed in order to fully understand its potential therapeutic effects. Finally, further research into its potential toxicity is needed in order to ensure its safety for use in humans.
合成法
3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole is synthesized through a multi-step process, which involves the reaction of 3-chloro-2-methyl-1H-indole with 4-chloro-3-methylthiophene-2-carbaldehyde, followed by the reaction of the product with 3-chloropropionyl chloride. The resulting product is then reacted with 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl chloride in the presence of a base. The final product is then purified by recrystallization.
特性
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(16-9-20-17-4-2-1-3-15(16)17)22-11-14(12-22)21-7-5-18-13(10-21)6-8-24-18/h1-4,6,8-9,14,20H,5,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKUXVWROHQEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine](/img/structure/B6425213.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6425221.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B6425222.png)
![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea](/img/structure/B6425229.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B6425232.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B6425237.png)
![3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea](/img/structure/B6425242.png)
![3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B6425254.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6425286.png)


![tert-butyl 4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-3-methylpiperazine-1-carboxylate](/img/structure/B6425306.png)
![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B6425312.png)
![3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B6425325.png)